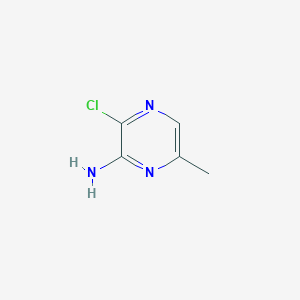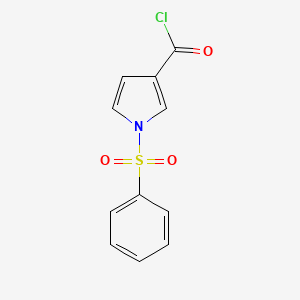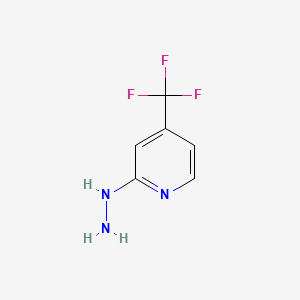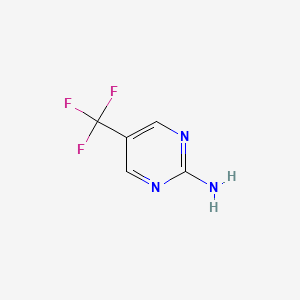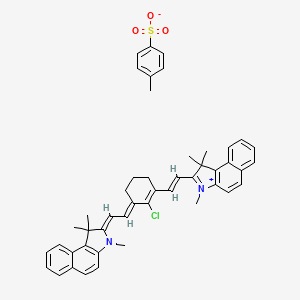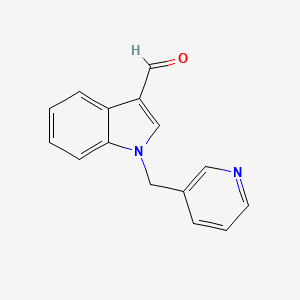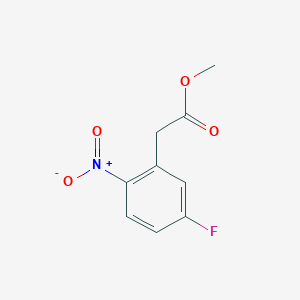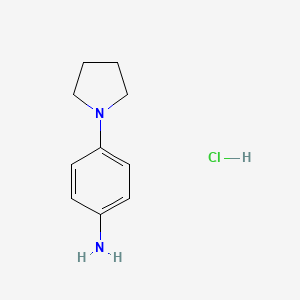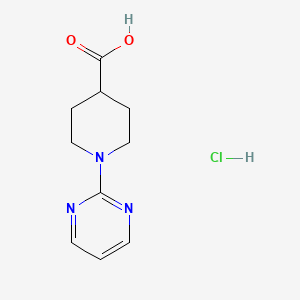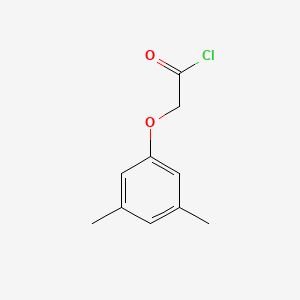
(3,5-Dimethylphenoxy)acetyl chloride
Descripción general
Descripción
“(3,5-Dimethylphenoxy)acetyl chloride” is a chemical compound with the molecular formula C10H11ClO2 . It has a molecular weight of 198.64 g/mol . It is commonly used in organic synthesis as a reagent for the preparation of various compounds.
Molecular Structure Analysis
The molecular structure of “(3,5-Dimethylphenoxy)acetyl chloride” consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact mass of the molecule is 198.0447573 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3,5-Dimethylphenoxy)acetyl chloride” include a molecular weight of 198.64 g/mol, a computed XLogP3-AA of 3.2, no hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds . The topological polar surface area is 26.3 Ų .Aplicaciones Científicas De Investigación
Organometallic Complex Formation : Suzuki et al. (1990) investigated the reaction of chloro- and (2,6-dimethylphenoxy)triorganostannanes with tris(dimethylamino)sulfonium (TAS) chloride or 2,6-dimethylphenoxide, leading to the formation of pentacoordinate stannate complexes. The study focused on the solution-phase behavior and solid-state structures of these complexes, highlighting their significance in organometallic chemistry (Suzuki, Masaaki et al., 1990).
Spectrophotometric Methods in Chemistry : Elton-Bott (1977) developed a spectrophotometric method using 3,4-dimethylphenol as a reagent, suitable for analyzing plant tissue, soils, and water. This method, which uses ethanol instead of acetone as a solvent, eliminates spectral interference and reduces the time for complete nitration of the reagent (Elton-Bott, R. R., 1977).
X-ray Powder Diffraction in Pesticide Research : Olszewska et al. (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, potential pesticides, using X-ray powder diffraction. This study provided essential data on these organic compounds, such as peak positions, intensities, and unit-cell parameters, contributing to pesticide development (Olszewska, E. et al., 2011).
Ionophore in Membrane Sensors : Hassan et al. (2003) explored the use of a liver drug, which relates to the family of compounds including (3,5-Dimethylphenoxy)acetyl chloride, as an ionophore in plasticized poly(vinyl chloride) matrix membrane sensors for barium ions. This research opens up possibilities for advanced sensor development (Hassan, S. et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
2-(3,5-dimethylphenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-3-8(2)5-9(4-7)13-6-10(11)12/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOSJYWMQDHMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509219 | |
| Record name | (3,5-Dimethylphenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylphenoxy)acetyl chloride | |
CAS RN |
78357-63-8 | |
| Record name | (3,5-Dimethylphenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-b]pyridazin-6-ol](/img/structure/B1316355.png)
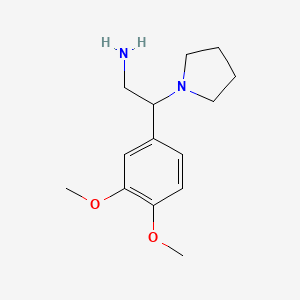
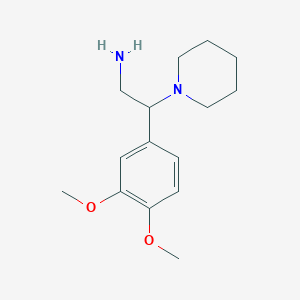
![Benzo[h]quinoline-2-carbaldehyde](/img/structure/B1316358.png)
![Benzene, [[(8-bromooctyl)oxy]methyl]-](/img/structure/B1316359.png)
